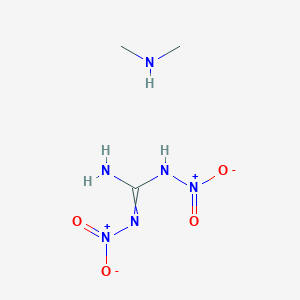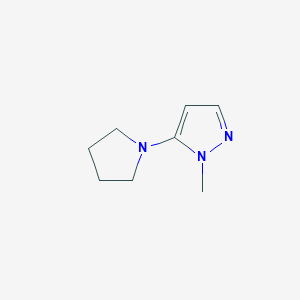
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina es un compuesto químico caracterizado por su estructura única, que incluye un anillo de triazol y un grupo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina generalmente involucra la reacción de 1,1-dimetoxi-3-fenilpropan-2-ona con derivados de hidrazina para formar el anillo de triazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la formación del anillo de triazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otras formas reducidas.
Sustitución: El anillo de triazol y el grupo fenilo pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar, pero a menudo involucran temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y la unión de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno y otras interacciones con los sitios activos, lo que lleva a la inhibición o modulación de la actividad enzimática. El grupo fenilo también puede contribuir a la afinidad y especificidad de unión.
Comparación Con Compuestos Similares
Compuestos similares
- N-bencil-1,1-dimetoxi-3-fenilpropan-2-amina
- 1,1-dimetoxi-3-fenilpropan-2-ona oxima
Singularidad
N-(1,1-Dimetoxi-3-fenilpropan-2-il)-4H-1,2,4-triazol-4-amina es única debido a su combinación de un anillo de triazol y un grupo fenilo, lo que proporciona propiedades químicas distintas y posibles aplicaciones. En comparación con compuestos similares, puede ofrecer una mejor afinidad de unión y especificidad en sistemas biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
652538-58-4 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
N-(1,1-dimethoxy-3-phenylpropan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H18N4O2/c1-18-13(19-2)12(16-17-9-14-15-10-17)8-11-6-4-3-5-7-11/h3-7,9-10,12-13,16H,8H2,1-2H3 |
Clave InChI |
UVZCQFLFMCYGEZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(CC1=CC=CC=C1)NN2C=NN=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)



![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)




![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

